molecular formula C17H24N2O5 B1630970 Boc-phe-gly-ome CAS No. 7625-57-2

Boc-phe-gly-ome

Cat. No. B1630970
CAS RN: 7625-57-2
M. Wt: 336.4 g/mol
InChI Key: KRYDBLGWCUNDCJ-ZDUSSCGKSA-N
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Description

“Boc-phe-gly-ome” is a type of N- and C-protected tripeptide . It is a commonly used reagent for protecting amino acids . It is a stable chemical compound and appears as a white crystalline solid .


Molecular Structure Analysis

The molecular structure of “this compound” has been investigated through single crystal X-ray diffraction analysis . The presence of just an extra methylene (–CH2–) group in the side chain of one of the amino acids resulted in significant changes in their molecular arrangement and supramolecular structure .


Chemical Reactions Analysis

“this compound” has been found to self-assemble, forming a herringbone helix-like architecture through non-covalent interactions . This self-assembly is influenced by the presence of an extra methylene (–CH2–) group in the side chain of one of the amino acids .


Physical And Chemical Properties Analysis

“this compound” is a white crystalline solid . Its melting point is 104-105℃ and it has a density of 1.148 . It should be stored in a sealed, dry environment at room temperature .

Scientific Research Applications

  • Conformational Analysis in Dehydropeptides
    The study by Lisowski et al. (2010) explored the conformation of dehydropeptides, including Boc-Gly-Δ(Z)Phe-Gly-Phe-OMe. This research focused on the configurations of ΔPhe residues and their influence on peptide conformation, using CD and NMR studies. It was found that the Δ(Z)Phe residue is a strong inducer of ordered conformations in methyl esters (Lisowski et al., 2010).

  • Role in Self-Assembling Tripeptide Organogelators
    Dutta et al. (2010) investigated Boc-Phe-Gly-m-ABA-OMe, a tripeptide that self-assembles into nanofibrous networks in organic solvents. This research highlighted the importance of π-stacking interactions of Phe in self-assembly and gel formation, indicating its potential in biomaterial applications (Dutta et al., 2010).

  • Infrared and Raman Spectra of Solid Tridehydropeptides
    Malek and Makowski (2012) studied solid tripeptides, including Boc-Gly-X-Gly-OMe (X = ΔPhe), to examine conformational marker bands of unsaturated residues. Their work provided insights into structural and spectroscopic properties, useful in understanding peptide interactions (Malek & Makowski, 2012).

  • Drug Delivery Applications in Nanostructures
    Yadav et al. (2015) explored Boc-Pro-Phe-Gly-OMe for its self-assembly into nanostructures in aqueous solutions. These nanostructures could act as drug carriers, demonstrating the potential of such peptides in controlled drug delivery systems (Yadav et al., 2015).

  • Heterocyclic Building Blocks for Pseudopeptides
    Borg et al. (1999) synthesized enantiopure heterocyclic Boc-protected Phe-Gly dipeptidomimetics as building blocks for pseudopeptides. This research contributes to the development of peptides with specific biological activities (Borg et al., 1999).

  • Investigations in Peptide Crystal Structure
    Studies on the crystal structure of protected tetrapeptides, including Boc-Gly-Gly-Phe-X-OMe, have been conducted to understand their molecular conformations, as described by Fenude and Casalone (1996) (Fenude & Casalone, 1996).

Future Directions

The unique crystallographic signatures and self-assembly properties of “Boc-phe-gly-ome” make it a promising subject for future research . Its ability to form different architectures could be explored further in the context of nanomedicine .

properties

IUPAC Name

methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-13(10-12-8-6-5-7-9-12)15(21)18-11-14(20)23-4/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYDBLGWCUNDCJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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